

Comparison of Xanthine Oxidase Inhibitors

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Compound Focus: Xanthine oxidase-IN-4

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The table below summarizes the **IC₅₀ values** and key information for several naturally derived xanthine oxidase inhibitors.

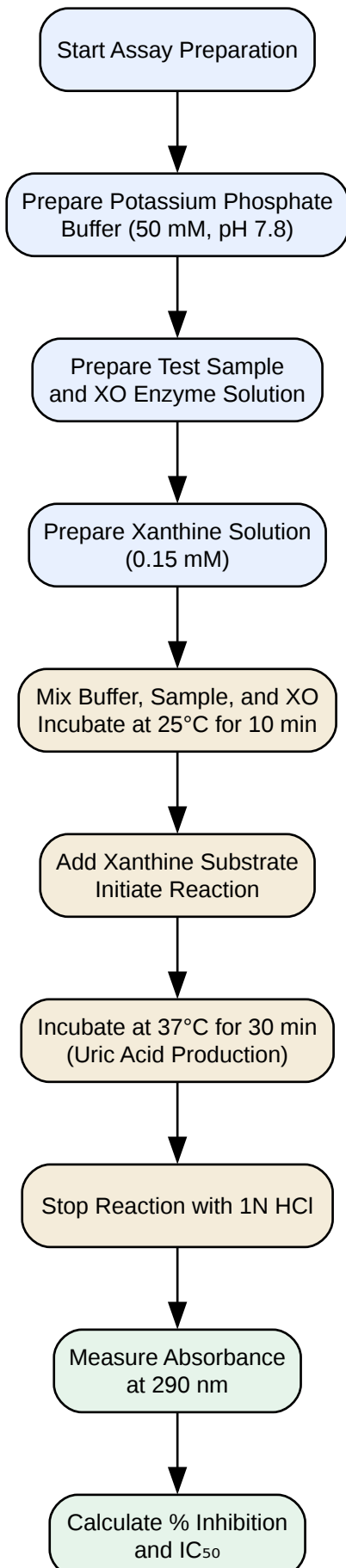
Inhibitor Name	Source / Type	IC ₅₀ Value	Inhibition Type	Positive Control (Allopurinol) IC ₅₀	Citation
Ellagic Acid	<i>Geranium wilfordii</i> Maxim	0.018 ± 0.001 mM	Uncompetitive	~0.24 µg/mL (approx. 1.76 µM) [1]	[1]
Apigenin	<i>Perilla frutescens</i> (flavonoid)	0.44 µM	Mixed	2.07 µM [2]	[2]
Quercetin	Phenolic compound (flavonol)	6.45 ± 0.26 µM	Mixed	Information missing	[3]
3,7-dihydroxy-5-methoxy-4,8-dimethyl-isocoumarin	<i>Marantodes pumilum</i>	0.66 ± 0.01 µg/mL	Not specified	0.24 ± 0.00 µg/mL [4]	[4]
Lepista nuda extract	Edible mushroom	11.71 µg/mL	Not specified	Information missing	[5]

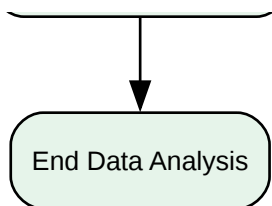
Inhibitor Name	Source / Type	IC ₅₀ Value	Inhibition Type	Positive Control (Allopurinol) IC ₅₀	Citation
Vinyl Caffeate	<i>Perilla frutescens</i>	31.26 μ M	Competitive	2.07 μ M [2]	[2]
Caffeic Acid	Phenolic compound	95.65 \pm 3.28 μ M	Competitive	Information missing	[3]

Experimental Protocol for Xanthine Oxidase Inhibition Assay

The IC₅₀ data in the search results were predominantly obtained through **in vitro spectrophotometric assays** [5] [6] [7]. Here is a generalized workflow and key methodology details:

The following diagram outlines the core steps of a typical XO inhibition assay.





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Key Methodological Details

- **Enzyme and Substrate:** The reaction typically uses **xanthine oxidase** from bovine milk (e.g., 0.025 unit/mL) with **xanthine** (e.g., 0.15 mM) as the substrate [6].
- **Inhibition Calculation:** The percentage of inhibition is calculated using the formula: $\text{Inhibition (\%)} = [(A_{\text{control}} - A_{\text{control_blank}}) - (A_{\text{sample}} - A_{\text{sample_blank}})] / (A_{\text{control}} - A_{\text{control_blank}}) \times 100$ where A is the absorbance at 290 nm, which corresponds to the production of uric acid [6].
- **IC₅₀ Determination:** The IC₅₀ value (half-maximal inhibitory concentration) is determined by plotting the inhibition percentage against the logarithm of the sample concentration and fitting a dose-response curve [6].
- **Kinetic Studies:** For mechanism studies, the **Lineweaver-Burk plot** (double-reciprocal plot) is a common method used to determine the inhibition type (e.g., competitive, mixed) by varying substrate concentrations [6] [2].

How to Proceed with Your Research

Since the data for "**Xanthine oxidase-IN-4**" is not available here, you may consider these steps:

- **Consult Specialized Databases:** Search chemical and pharmaceutical databases like PubChem, BindingDB, or relevant patent documents using the precise compound name or its chemical structure.
- **Review Original Literature:** Look for scientific publications that first reported the synthesis and activity of "**Xanthine oxidase-IN-4**," as the IC₅₀ value would likely be in the primary research article.

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